5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by a unique triazatricyclo structure and various functional groups. This compound has garnered interest in both synthetic chemistry and medicinal applications due to its potential reactivity and biological activity.
The compound can be synthesized through multi-step chemical reactions involving the preparation of benzenesulfonyl chloride from benzene and chlorosulfonic acid, followed by various coupling reactions to form the desired product. The synthesis is typically performed in a laboratory setting, with potential adaptations for industrial production to enhance yield and efficiency.
This compound belongs to the class of triazatricyclo compounds and is classified as an imino ketone. Its structure features a sulfonyl group, which is known for its reactivity in organic synthesis, making it a valuable building block for further chemical modifications.
The synthesis of 5-(benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several key steps:
The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions. Continuous flow reactors and advanced catalysts may be employed in industrial settings to optimize yields and reduce costs.
The molecular formula of 5-(benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is C22H22N4O3S. The compound exhibits a complex three-dimensional structure characterized by:
| Property | Value |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| InChI Key | DJOGJRCRWNPRAO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo several chemical transformations:
Reagents commonly used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions. Typical solvents include dichloromethane or ethanol under controlled temperature conditions.
The mechanism of action for 5-(benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets within biological systems:
The compound is expected to exhibit typical properties associated with organic compounds such as solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific applications:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: